molecular formula C10H16O4 B030595 Diethyl 1,1-cyclobutanedicarboxylate CAS No. 3779-29-1

Diethyl 1,1-cyclobutanedicarboxylate

Cat. No.: B030595
CAS No.: 3779-29-1
M. Wt: 200.23 g/mol
InChI Key: JPNJEJSZSMXWSV-UHFFFAOYSA-N
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Scientific Research Applications

Diethyl 1,1-cyclobutanedicarboxylate is widely used in scientific research due to its versatility as an intermediate in organic synthesis. Some of its applications include:

Safety and Hazards

Diethyl 1,1-cyclobutanedicarboxylate is classified as a combustible liquid . It is advised to keep away from heat, sparks, open flames, and hot surfaces. Protective equipment such as gloves, eye protection, and face protection should be worn when handling this chemical .

Mechanism of Action

C10H16O4C_{10}H_{16}O_{4}C10​H16​O4​

. This compound is used as a pharmaceutical intermediate, particularly in the production of Carboplatin .

Target of Action

Given its use as an intermediate in the production of carboplatin , it can be inferred that its targets may be related to those of Carboplatin, which is a DNA-interacting drug used in chemotherapy.

Mode of Action

As an intermediate in the synthesis of carboplatin , it likely contributes to the overall mechanism of action of the final drug product. Carboplatin forms covalent bonds with DNA, causing DNA damage and leading to cell death in rapidly dividing cells.

Biochemical Pathways

Given its role in the synthesis of carboplatin , it may indirectly influence the DNA synthesis and repair pathways that are targeted by Carboplatin.

Result of Action

As an intermediate in the production of carboplatin , its ultimate contribution is likely to the cytotoxic effects of Carboplatin on cancer cells.

Preparation Methods

Diethyl 1,1-cyclobutanedicarboxylate can be synthesized through several methods. One common method involves the alkylation of diethyl sodiomalonate with trimethylene dibromide or trimethylene chlorobromide . The reaction typically requires anhydrous conditions and is carried out in the presence of sodium ethoxide in absolute ethanol. The mixture is heated to 80°C and vigorously stirred while the sodium ethoxide solution is slowly added. After the reaction is complete, the product is purified through distillation .

Another method involves the esterification of cyclobutane-1,1-diol with acetic anhydride . This reaction is generally conducted at an appropriate temperature and reaction time to achieve the desired product.

Properties

IUPAC Name

diethyl cyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O4/c1-3-13-8(11)10(6-5-7-10)9(12)14-4-2/h3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPNJEJSZSMXWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2063189
Record name 1,1-Cyclobutanedicarboxylic acid, diethyl ester
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Molecular Weight

200.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3779-29-1
Record name Diethyl 1,1-cyclobutanedicarboxylate
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Record name Diethyl 1,1-cyclobutanedicarboxylate
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Record name Diethyl 1,1-cyclobutanedicarboxylate
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Record name 1,1-Cyclobutanedicarboxylic acid, 1,1-diethyl ester
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Record name 1,1-Cyclobutanedicarboxylic acid, diethyl ester
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Record name Diethyl 1,1-cyclobutanedicarboxylate
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Record name DIETHYL 1,1-CYCLOBUTANEDICARBOXYLATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of Diethyl 1,1-cyclobutanedicarboxylate in organic synthesis?

A1: this compound serves as a valuable building block in organic synthesis. Its structure, featuring a cyclobutane ring with two ester groups, makes it a versatile precursor for various transformations. For instance, it can be used in the synthesis of complex molecules like dispiro[2.1.3.1]nonane and trispiro[2.1.1.37.15.13]-dodecane. [] This highlights its utility in constructing polycyclic compounds with potential applications in diverse fields.

Q2: How is this compound synthesized?

A2: One established method for synthesizing this compound involves the alkylation of diethyl malonate with trimethylene chlorobromide. [] This reaction exemplifies a classic C-alkylation strategy, leading to the formation of the desired cyclobutane ring system. This synthetic route highlights the importance of alkylation reactions in constructing cyclic compounds.

Q3: Are there alternative synthetic routes to this compound?

A3: While the provided abstracts don't delve into alternative synthetic routes, the title of one paper, "A New Synthesis of this compound", [] clearly indicates the existence of other methods for its preparation. Exploring these alternative routes could offer advantages in terms of yield, reaction conditions, or accessibility of starting materials. This underscores the dynamic nature of synthetic chemistry, with continuous efforts to optimize synthetic strategies.

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